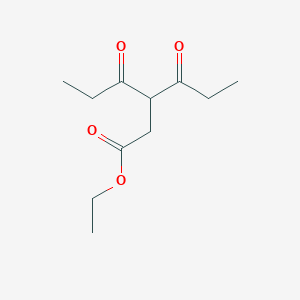

Ethyl 4-oxo-3-propanoylhexanoate

Description

Significance of β-Keto Esters and 1,3-Dicarbonyl Systems in Advanced Organic Synthesis

The structure of Ethyl 4-oxo-3-propanoylhexanoate contains two key reactive motifs: a β-keto ester and a 1,3-dicarbonyl system. These functional groups are cornerstones of modern synthetic organic chemistry due to their versatile reactivity.

β-Keto Esters: These compounds are characterized by a ketone group at the beta position relative to an ester group. fiveable.me This arrangement confers unique reactivity, making them invaluable intermediates in the synthesis of complex organic molecules. fiveable.meresearchgate.net The protons on the α-carbon (the carbon between the two carbonyls) are particularly acidic, allowing for easy formation of an enolate ion. fiveable.me This enolate is a powerful nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations. fiveable.mefiveable.me Furthermore, β-keto esters can undergo cyclization reactions to form cyclic compounds, which are common structural motifs in pharmaceuticals and natural products. fiveable.me

1,3-Dicarbonyl Systems: The 1,3-dicarbonyl moiety, also known as an active methylene (B1212753) group, is another highly reactive functional system. tcichemicals.com The two carbonyl groups flanking a central methylene group significantly increase the acidity of the α-hydrogens. fiveable.me This allows for the formation of a stabilized enolate that can act as a potent nucleophile in reactions like the Michael addition, where it adds to α,β-unsaturated carbonyl compounds. fiveable.me The dual nature of 1,3-dicarbonyl compounds, being able to act as both nucleophiles and electrophiles, makes them exceptionally useful in constructing complex molecular architectures. tcichemicals.comfiveable.me They are key intermediates in the synthesis of a wide array of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. lookchem.com

The combination of both a β-keto ester and a 1,3-dicarbonyl system within this compound suggests a molecule with multiple reactive sites, offering chemists a high degree of control in designing synthetic pathways.

Historical Context and Evolution of Research on Analogs of this compound

The study of compounds analogous to this compound is deeply rooted in the history of organic synthesis. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction discovered in the late 19th century, is central to the synthesis of β-keto esters. researchgate.netfiveable.me This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. fiveable.mefiveable.me A variation, the Dieckmann condensation, allows for the intramolecular cyclization of diesters to produce cyclic β-keto esters, which are important precursors for many natural products. researchgate.net

The development of organometallic chemistry has further expanded the synthetic utility of β-keto esters. nih.gov For instance, palladium-catalyzed reactions of allylic β-keto esters have opened up new avenues for their use in synthesis. nih.gov More recently, enzymatic and environmentally benign catalytic methods for the transesterification of β-keto esters have been developed, reflecting the ongoing trend towards sustainable chemistry. google.comrsc.orgbohrium.com

Research into 1,3-dicarbonyl compounds has a similarly rich history, with reactions like the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1882, utilizing their reactivity. researchgate.net The development of multicomponent reactions involving 1,3-dicarbonyl derivatives has provided efficient pathways to complex and highly functionalized molecules. researchgate.net Modern research continues to explore new catalytic systems, including electrochemical methods, to generate and utilize 1,3-dicarbonyl radicals in novel transformations. rsc.org

Current Research Imperatives and Future Directions for this compound

Given the functionalities present in this compound, current and future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The unique combination of reactive sites in this molecule makes it an ideal candidate for the development of new, selective synthetic methods. Research may focus on orchestrating the reactivity of the different carbonyl groups to achieve complex molecular transformations in a single step. This includes the design of cascade reactions that build molecular complexity rapidly and efficiently. rsc.org

Stereoselective Synthesis: The creation of chiral centers is a critical aspect of modern drug discovery. Future research will likely explore stereoconvergent reactions of racemic starting materials related to this compound to produce enantiomerically pure products with multiple stereocenters. unc.edu

Applications in Medicinal Chemistry: β-Keto esters and 1,3-dicarbonyl compounds are known to be important scaffolds in the design of biologically active molecules. nih.gov Recent studies have shown that certain β-keto esters can act as inhibitors of bacterial communication systems known as quorum sensing. nih.gov The structural features of this compound make it an interesting candidate for the design of new therapeutic agents.

Advanced Materials: The reactivity of 1,3-dicarbonyl compounds is utilized in the synthesis of polymers and dyes. lookchem.com Future research could explore the incorporation of this compound or its derivatives into novel materials with tailored electronic or optical properties.

In essence, while specific research on this compound may be limited, the well-established and continuously evolving chemistry of its constituent functional groups ensures its potential as a valuable tool in the future of organic synthesis.

Data Tables

Table 1: Physicochemical Properties of Structurally Related β-Keto Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | C₁₂H₁₄O₃ | 206.24 | 290 |

| Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | 838-57-3 | C₁₁H₁₁NO₅ | 237.21 | N/A |

| Ethyl 3-oxo-3-[(4-phenylbenzoyl)amino]propanoate | N/A | C₁₈H₁₇NO₄ | 311.33 | N/A |

Data sourced from various chemical suppliers and databases. bldpharm.comnih.gov

Table 2: Representative Reactions of β-Keto Esters and 1,3-Dicarbonyl Compounds

| Reaction Type | Description | General Significance |

| Claisen Condensation | Condensation of two esters to form a β-keto ester. researchgate.net | Fundamental C-C bond formation. fiveable.me |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a cyclic β-keto ester. researchgate.net | Synthesis of cyclic systems. researchgate.net |

| Alkylation | Introduction of an alkyl group at the α-carbon. fiveable.me | Creation of substituted derivatives. fiveable.me |

| Michael Addition | 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound. fiveable.me | Formation of new C-C bonds. fiveable.me |

| Hantzsch Dihydropyridine Synthesis | A multicomponent reaction involving a 1,3-dicarbonyl compound to form dihydropyridines. researchgate.net | Synthesis of heterocyclic compounds. researchgate.net |

| Transesterification | Conversion of the ester group to another ester. rsc.org | Modification of the ester functionality. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-3-propanoylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZRNLYTRZUUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(=O)OCC)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Oxo 3 Propanoylhexanoate

Tautomerism and Enolization Dynamics of Ethyl 4-oxo-3-propanoylhexanoate

Like other β-dicarbonyl compounds, this compound exists as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of its chemistry, influencing its stability, solubility, and reactivity. The equilibrium is dynamic and can be influenced by various external factors.

Equilibrium Studies and Environmental Effects

The position of the keto-enol equilibrium is highly dependent on the solvent environment. missouri.eduresearchgate.netresearchgate.net Generally, for acyclic β-dicarbonyl compounds, the enol form is favored in nonpolar solvents, while the keto form is more prevalent in polar solvents. researchgate.netresearchgate.net This is often attributed to the stabilization of the more polar keto tautomer by polar solvent molecules. researchgate.net However, for some β-dicarbonyls, the enol form can have a larger dipole moment, and the shift in equilibrium is also influenced by the disruption of the intramolecular hydrogen bond in the enol form by polar, hydrogen-bonding solvents. missouri.edu

In nonpolar solvents like carbon tetrachloride or benzene (B151609), the enol form of β-keto esters is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net This creates a pseudo-six-membered ring, which is energetically favorable. In contrast, polar protic solvents such as water or ethanol (B145695) can act as both hydrogen bond donors and acceptors, solvating the carbonyl groups of the keto form and disrupting the internal hydrogen bond of the enol form, thus shifting the equilibrium towards the keto tautomer. researchgate.net

Table 1: Expected Trend of Keto-Enol Equilibrium for this compound in Various Solvents

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Hexane | Nonpolar | Enol | Stabilization of the enol form through intramolecular hydrogen bonding. |

| Benzene | Nonpolar | Enol | Formation of a complex between benzene and the enol tautomer can further stabilize it. researchgate.netcdnsciencepub.com |

| Chloroform | Moderately Polar | Intermediate | A balance between stabilization of the keto form and the presence of the enol form. |

| Acetone | Polar Aprotic | Keto | The polar nature of the solvent stabilizes the more polar keto tautomer. |

| Ethanol | Polar Protic | Keto | The solvent disrupts the intramolecular hydrogen bond of the enol and solvates the keto form. researchgate.net |

| Water | Highly Polar Protic | Keto | Strong solvation of the keto form and disruption of the enol's internal hydrogen bond. |

Spectroscopic Probes of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying keto-enol tautomerism. missouri.educdnsciencepub.comacs.org In ¹H NMR spectroscopy, the keto and enol forms give distinct signals. The enol form is characterized by the appearance of a signal for the enolic hydroxyl proton, typically in the range of 10-15 ppm, due to the strong intramolecular hydrogen bond. The vinylic proton of the enol form also gives a characteristic signal. The active methylene (B1212753) protons of the keto form appear at a different chemical shift, and the ratio of the integration of these signals allows for the quantification of the keto-enol equilibrium. cdnsciencepub.comacs.org

IR spectroscopy can also distinguish between the two tautomers. The keto form shows two distinct C=O stretching frequencies for the ketone and ester carbonyl groups. In the enol form, the ketone carbonyl absorption is replaced by a C=C stretching band and a broad O-H stretching band for the hydrogen-bonded enolic hydroxyl group. The ester carbonyl frequency is also shifted due to conjugation with the enol double bond.

Nucleophilic Additions to the Ketone Moiety of this compound

The carbonyl groups of this compound are electrophilic and can undergo nucleophilic addition reactions. The presence of the active methylene group allows for the formation of a stabilized enolate, which is a key intermediate in many of these reactions.

Aldol (B89426) and Related Carbonyl Condensation Reactions

This compound, having an active methylene group, can participate in aldol-type condensation reactions, such as the Knoevenagel condensation. jove.com In this reaction, a base is used to deprotonate the active methylene group, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated product. jove.com The Tandem Chain Extension-Aldol (TCEA) reaction is another relevant transformation for β-keto esters, leading to the formation of γ-keto-β'-hydroxy esters with notable selectivity. unh.eduunh.edu

Michael Additions and Conjugate Chemistry

The enolate derived from this compound is a soft nucleophile and can act as a Michael donor in Michael addition reactions. libretexts.orgwikipedia.orgopenstax.org This reaction involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound (the Michael acceptor). jove.comlibretexts.org The reaction is typically catalyzed by a base, such as sodium ethoxide, which generates the enolate. openstax.org The resulting product is a 1,5-dicarbonyl compound, which can be a valuable intermediate for further synthetic transformations. libretexts.org

Reactions Involving the Active Methylene and Acyl Groups

The active methylene group and the two acyl groups are the primary sites of reactivity in this compound.

The hydrogens on the carbon between the two carbonyl groups (the active methylene group) are significantly more acidic than typical methylene hydrogens. vpscience.orgquora.com This is due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This acidity allows for easy deprotonation with a suitable base, such as an alkoxide, to form a nucleophilic enolate. pressbooks.pub This enolate can then undergo various reactions, including alkylation and acylation. In an alkylation reaction, the enolate attacks an alkyl halide in an SN2 fashion to form a new carbon-carbon bond at the α-position. pressbooks.pub

Acylation reactions can also occur at the active methylene position. Furthermore, the ester group can be selectively hydrolyzed and decarboxylated under certain conditions. For instance, β-keto acids readily undergo decarboxylation upon heating to yield a ketone. pressbooks.pubyoutube.com The propanoyl group can also be involved in reactions, though the active methylene group is generally the most reactive site for deprotonation and subsequent nucleophilic attack. The relative reactivity of the ketone and ester carbonyls towards nucleophiles will depend on the nature of the nucleophile and the reaction conditions.

Derivatization and Functional Group Interconversions of this compound

The ester functional group in β-keto esters can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid. Transesterification, the conversion of one ester to another, is also a common transformation. For example, the synthesis of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate from the corresponding propanoic acid via acid-catalyzed esterification in ethanol has been described. nih.gov While these reactions are fundamental organic transformations, specific protocols and yields for the hydrolysis or transesterification of this compound are not reported.

The selective reduction of the ketone or ester functionalities in a β-keto ester is a valuable synthetic tool. The choice of reducing agent and reaction conditions determines the outcome. For instance, sodium borohydride (B1222165) in methanol (B129727) has been shown to selectively reduce the keto group of 4-alkyl-4-oxoesters to furnish lactones, while leaving the ester group intact. beilstein-journals.org In contrast, the reduction of both the keto and ester groups in 4-aryl-4-oxoesters can be achieved with the same reagent. beilstein-journals.org The enantioselective reduction of a related compound, ethyl 4-phenyl-2,4-dioxobutyrate, has been accomplished using baker's yeast. researchgate.net However, specific studies on the selective reduction of this compound are absent from the scientific literature.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Kinetic and thermodynamic studies provide crucial insights into reaction mechanisms and process optimization. Such analyses involve determining rate constants, activation energies, and other thermodynamic parameters. Extensive research has been conducted on the kinetics of the alkaline hydrolysis of simple esters like ethyl acetate (B1210297), with reported activation energies around 11.56 kcal/mol. uv.es Other studies on ethyl acetate saponification have also determined Arrhenius parameters. dergipark.org.trresearchgate.netresearchgate.net However, no kinetic or thermodynamic data specific to reactions involving this compound could be located.

Investigation of Intermediates and Transition States

The Claisen condensation, a carbon-carbon bond-forming reaction, is a cornerstone for the synthesis of β-keto esters. libretexts.orgmasterorganicchemistry.com The mechanism involves the reaction of two ester molecules, one of which must have an α-hydrogen, in the presence of a strong base. jove.com One ester molecule is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl group of a second ester molecule. jove.comlibretexts.org

Key Intermediates:

The primary intermediates in the formation of a β-keto ester are the enolate ion and a tetrahedral alkoxide intermediate.

Enolate Ion: The reaction is initiated by the abstraction of an α-hydrogen from the ester by a strong base, typically an alkoxide to prevent transesterification. jove.comlibretexts.org This results in the formation of a resonance-stabilized enolate ion. The stability of this enolate is a critical factor influencing the reaction rate. numberanalytics.com For the likely synthesis of this compound via a crossed Claisen condensation between ethyl propanoate and ethyl hexanoate, the propanoate enolate would be the key nucleophilic intermediate.

Tetrahedral Intermediate: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a second ester molecule. jove.comlibretexts.org This addition step leads to the formation of a transient tetrahedral alkoxide intermediate. jove.comnumberanalytics.com The stability and subsequent collapse of this intermediate are crucial for the progression of the reaction. numberanalytics.com

The final steps involve the elimination of an alkoxide leaving group from the tetrahedral intermediate to form the β-keto ester, followed by an acid-base reaction where the alkoxide byproduct deprotonates the newly formed β-keto ester. jove.commasterorganicchemistry.com This final deprotonation is often the driving force for the reaction, as the resulting enolate is highly stabilized by the two carbonyl groups. jove.com An acidic workup is then required to protonate this enolate and yield the final product. jove.com

Transition States:

The transition states in these reactions are high-energy, short-lived configurations that cannot be isolated but can be investigated through computational chemistry. acs.org For the Claisen condensation, key transition states would be associated with:

Enolate Formation: The transition state for the deprotonation of the ester by the base.

Nucleophilic Attack: The transition state for the attack of the enolate on the carbonyl carbon of the second ester.

Leaving Group Elimination: The transition state for the collapse of the tetrahedral intermediate and the expulsion of the alkoxide leaving group.

Table of Expected Intermediates in the Synthesis of this compound

| Intermediate | Description | Key Features |

| Propanoate Enolate | Formed by deprotonation of ethyl propanoate. | Nucleophilic, resonance-stabilized. |

| Tetrahedral Alkoxide | Formed after the attack of the enolate on ethyl hexanoate. | Unstable, transient species. |

| β-Keto Ester Enolate | Formed by deprotonation of the product. | Highly resonance-stabilized, drives the reaction to completion. jove.com |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Complex Structural Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of ethyl 4-oxo-3-propanoylhexanoate, providing detailed insights into its atomic connectivity and spatial arrangement. Due to the lack of publicly available, experimentally derived spectra for this specific compound, the following discussion is based on the well-established principles and observed data for closely related β-keto esters.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for piecing together the molecular framework of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the two ethyl groups (triplet-quartet patterns) and within the propanoyl group's ethyl moiety. It would also confirm the connectivity between the methine proton at the C3 position and the methylene (B1212753) protons of the adjacent ethyl and propanoyl groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached protons. For instance, the methylene carbons of the ethyl ester and propanoyl groups would be correlated with their respective methylene protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, which is crucial for conformational analysis. For a flexible molecule like this compound, NOESY can help determine the preferred spatial arrangement of the substituent groups around the central chiral carbon (C3).

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for the primary keto form of this compound is presented below, based on data from analogous compounds.

| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ | Ester | ~1.2-1.3 (t) | ~14 |

| CH₂ | Ester | ~4.1-4.2 (q) | ~61 |

| C=O | Ester | - | ~170 |

| CH₂ | - | ~2.5-2.7 (t) | ~36 |

| CH | C3 | ~3.5-3.7 (t) | ~55 |

| C=O | C4 | - | ~203 |

| CH₂ | Propanoyl | ~2.8-3.0 (q) | ~30 |

| CH₃ | Propanoyl | ~1.0-1.1 (t) | ~8 |

Dynamic NMR for Tautomeric and Conformational Exchange Studies

β-Dicarbonyl compounds like this compound can exist in equilibrium between their keto and enol tautomers. This keto-enol tautomerism is a dynamic process that can be studied using NMR spectroscopy. The presence of the enol form would give rise to a distinct set of NMR signals, including a characteristic enolic hydroxyl proton signal (often broad and downfield) and vinyl proton and carbon signals.

Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, can provide quantitative information about the kinetics and thermodynamics of this tautomeric exchange. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the rate of interconversion between the keto and enol forms and the equilibrium constant for the process. For many β-keto esters, the keto form is the major species in solution, but the position of the equilibrium can be influenced by factors such as the solvent and temperature.

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. For example, HRMS data for related ethyl esters have been reported with high accuracy, confirming their elemental formulas.

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 201.1127 | C₁₀H₁₇O₄ | |

| [M+Na]⁺ | 223.0946 | C₁₀H₁₆NaO₄ |

Note: Observed m/z values are hypothetical as specific experimental data for this compound is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides detailed structural information. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.

McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.

The fragmentation pattern can be used to distinguish between constitutional isomers. For instance, the mass spectra of α-substituted and γ-substituted β-keto esters show distinct differences that allow for their differentiation.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups (ester and ketone). The exact positions of these bands can provide information about the electronic environment of the carbonyls. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the ketone C=O stretch is usually found at a slightly lower wavenumber, around 1715 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretching band and a C=C stretching band.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. While C=O stretching vibrations are also visible in the Raman spectrum, non-polar bonds such as C-C and C-H bonds often give rise to strong Raman signals. This can provide additional information about the carbon skeleton of the molecule.

A table of expected characteristic IR absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1735-1750 |

| C=O (ketone) | Stretching | 1705-1725 |

| C-O (ester) | Stretching | 1000-1300 |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule such as this compound, this technique can unambiguously establish its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly crucial for confirming the stereochemical configuration of chiral centers, which can be challenging to ascertain solely through spectroscopic methods like NMR. acs.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which is then used to construct a detailed model of the atomic arrangement. For β-keto esters, X-ray crystallography can provide concrete evidence of the predominant tautomeric form (keto or enol) present in the solid state and reveal the specifics of any intramolecular hydrogen bonding. researchgate.net

In the broader context of β-dicarbonyl compounds, X-ray diffraction has been instrumental. For instance, studies on related β-keto esters have utilized this technique to confirm the structures of newly synthesized compounds, providing a solid foundation for understanding their reactivity. nih.gov The absolute stereochemistry of chiral molecules, a critical aspect for their biological and chemical properties, can also be unequivocally determined using anomalous dispersion methods in X-ray crystallography. soton.ac.uk While a specific crystal structure for this compound is not publicly available, the methodology remains the gold standard for such structural elucidations.

Illustrative Data from X-ray Crystallography of a Related β-Keto Ester Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| Note: This table is illustrative and based on typical data for related organic molecules, as specific crystallographic data for this compound is not available. |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis. For a compound like this compound, these techniques are vital for assessing its purity after synthesis and for monitoring the progress of the reaction that produces it.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. It is particularly well-suited for the analysis of organic compounds like β-keto esters. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

A significant challenge in the HPLC analysis of β-keto esters is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes and complex chromatograms. chromforum.org However, this can often be addressed by modifying the chromatographic conditions, such as adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org The use of mixed-mode chromatography has also been shown to be effective in achieving high-resolution separation of β-diketones. chromforum.org

For purity assessment, a sample of this compound would be injected into the HPLC system, and the resulting chromatogram would show a major peak corresponding to the compound and potentially smaller peaks for any impurities. By integrating the area of these peaks, the percentage purity can be accurately determined. In reaction monitoring, small aliquots of the reaction mixture can be analyzed at different time points to track the consumption of reactants and the formation of the product.

Typical HPLC Parameters for the Analysis of a β-Keto Ester:

| Parameter | Condition |

| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another cornerstone analytical technique used for separating and analyzing volatile and thermally stable compounds. youtube.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). Compounds are separated based on their boiling points and their interactions with the stationary phase. youtube.com

GC is highly effective for the purity assessment of volatile compounds like this compound. The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic feature that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis. youtube.com

For monitoring reaction progress, GC can provide rapid and accurate information on the relative concentrations of starting materials, intermediates, and the final product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Hypothetical GC Data for a Purity Analysis:

| Peak Number | Retention Time (min) | Component | Peak Area (%) |

| 1 | 3.45 | Solvent | 2.1 |

| 2 | 8.72 | Starting Material A | 1.5 |

| 3 | 10.14 | Starting Material B | 0.8 |

| 4 | 12.56 | This compound | 95.5 |

| 5 | 13.89 | Byproduct | 0.1 |

| Note: This table is a hypothetical representation of a GC analysis for illustrative purposes. |

Computational and Theoretical Studies of Ethyl 4 Oxo 3 Propanoylhexanoate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like Ethyl 4-oxo-3-propanoylhexanoate, DFT calculations can provide deep insights into its geometry, stability, and inherent reactivity. These calculations are foundational for predicting how the molecule will behave in chemical reactions.

This compound is an acyclic molecule with several rotatable single bonds, meaning it can exist in numerous spatial arrangements or conformations. Conformational searching is the process of identifying the various low-energy structures (conformers) available to the molecule. This is typically achieved by systematically rotating the bonds and performing geometry optimization on each resulting structure to find the local energy minima on the potential energy surface.

The stability of different conformers is influenced by a combination of factors, including steric hindrance between bulky groups and stabilizing intramolecular interactions like hydrogen bonding. For this compound, rotations around the C-C bonds of the hexanoate and propanoyl chains would be systematically explored. The most stable conformers would likely arrange the alkyl chains to minimize steric clash, while potentially allowing for weak intramolecular interactions between the carbonyl oxygens and nearby hydrogen atoms.

A hypothetical conformational search would yield a set of stable conformers, each with a calculated relative energy.

Table 1: Hypothetical Relative Energies of this compound Conformers This data is illustrative and based on typical computational results for similar molecules.

| Conformer | Description of Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Extended chain, anti-periplanar arrangement of carbonyls | 0.00 |

| 2 | Gauche interaction in the ethyl ester group | 0.85 |

| 3 | Folded structure with weak C-H···O interaction | 1.50 |

| 4 | Gauche interaction in the propanoyl chain | 2.10 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the enolizable α-carbon and the oxygen atoms of the carbonyl groups, reflecting the nucleophilic character of the enolate form. The LUMO would be expected to have significant contributions from the carbon atoms of the two carbonyl groups, indicating these are the primary electrophilic sites susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and calculated at a representative DFT level of theory.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.5 | p-orbitals on C3, C4-carbonyl oxygen, and C2-carbonyl oxygen |

| LUMO | -1.2 | π* orbitals of the C2 and C4 carbonyl groups |

| HOMO-LUMO Gap | 5.3 | - |

Reaction Pathway Elucidation Using Computational Methods

Computational methods are instrumental in mapping out the energetic landscape of a chemical reaction, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism.

A transition state (TS) represents the highest energy point along a reaction pathway. github.io Locating the precise geometry and energy of the TS is crucial for calculating the activation energy, which determines the reaction rate. fiveable.me For this compound, a common reaction to study would be the enolization or the deprotonation at the C3 position, which is acidic due to the presence of two flanking carbonyl groups.

Computational chemists use algorithms to find this first-order saddle point on the potential energy surface. github.io Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction path downhill from the transition state in both forward and reverse directions to ensure that it correctly connects the reactants and products. bath.ac.uk This confirms that the identified TS is indeed the correct one for the reaction of interest.

Table 3: Hypothetical Activation Energy for C3 Deprotonation This data is illustrative and represents a plausible reaction pathway.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Deprotonation at C3 | Abstraction of the acidic proton at C3 by a base (e.g., ethoxide) to form an enolate. | 15.5 |

The transition state for this deprotonation would feature a partially formed bond between the base and the C3 proton, and a partially broken C-H bond, with developing negative charge delocalized over the O-C-C-O system.

Many organic reactions can yield more than one product. Computational chemistry can predict the major product by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the fastest and thus lead to the major product, assuming the reaction is under kinetic control.

For this compound, an alkylation reaction could potentially occur at either the C3 position or at the α-carbon of the propanoyl group. By calculating the activation energies for nucleophilic attack by the corresponding enolates on an electrophile (e.g., methyl iodide), the regioselectivity of the reaction can be predicted. The greater acidity of the C3 proton generally leads to preferential formation of the enolate at this position, which would then act as the primary site for alkylation. DFT calculations can quantify this preference. rsc.org

Table 4: Hypothetical Comparison of Activation Energies for Alkylation This data is illustrative and predicts the regiochemical outcome of a reaction.

| Reaction Site | Description | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Alkylation at C3 | Reaction of the C3-enolate with an electrophile. | 0.0 | Major Product |

| Alkylation at propanoyl α-carbon | Reaction of the alternative enolate with an electrophile. | +4.5 | Minor Product |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. acs.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into dynamic processes and bulk properties.

An MD simulation of this compound in a solvent like ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute. This includes the formation and lifetime of hydrogen bonds between the solvent and the carbonyl oxygens of the solute. The simulation can also provide information on the conformational flexibility of the molecule in solution, which may differ from the gas phase due to solvent interactions. By analyzing the trajectories of the atoms, properties like the radial distribution function can be calculated to quantify the structure of the solvation shells. aip.org

Table 5: Hypothetical Intermolecular Interaction Energies from MD Simulation This data is illustrative and represents average interaction energies in an ethanol solvent box.

| Interaction Type | Site on this compound | Average Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | C4 Carbonyl Oxygen | -4.2 |

| Hydrogen Bonding | Ester Carbonyl Oxygen | -3.8 |

| Van der Waals | Alkyl Chains | -2.5 |

Retrosynthetic Analysis and Strategic Applications of Ethyl 4 Oxo 3 Propanoylhexanoate in Complex Molecular Synthesis

Ethyl 4-oxo-3-propanoylhexanoate as a Key Building Block in Multi-Step Organic Synthesis

The structure of this compound, featuring a β-dicarbonyl moiety, renders it an important intermediate in multi-step organic synthesis. The presence of acidic α-hydrogens and multiple electrophilic carbonyl carbons allows for a variety of chemical transformations. This dual reactivity is fundamental to its utility as a key building block.

In synthetic sequences, β-keto esters like this compound are prized for their ability to form stabilized enolates. youtube.com These enolates are excellent nucleophiles in a range of carbon-carbon bond-forming reactions, including alkylations and acylations. The ester group can also participate in reactions such as the Claisen condensation, a cornerstone in the synthesis of more complex dicarbonyl compounds. organic-chemistry.org

Furthermore, the ketone and ester functionalities can be selectively modified or removed. For instance, the ester can be hydrolyzed and subsequently decarboxylated to yield a ketone, providing a strategic method for introducing a propanoyl group into a target molecule. youtube.com This versatility allows chemists to construct intricate molecular frameworks through a series of controlled reaction steps. youtube.comyoutube.comyoutube.com The ability to participate in both nucleophilic and electrophilic interactions makes it a valuable component in convergent synthesis strategies, where different fragments of a target molecule are synthesized separately and then joined together.

Strategic Use in the Synthesis of Bio-Inspired Molecular Architectures

The synthesis of molecules that mimic the structure and function of natural products is a significant area of chemical research. This compound and related β-dicarbonyl compounds can be strategically employed in the construction of these bio-inspired molecular architectures. Nature often utilizes polyketide pathways to build complex natural products, and the β-dicarbonyl unit is a recurring motif in these structures.

The reactivity of this compound allows for its incorporation into synthetic routes that emulate these biosynthetic pathways. For example, the iterative addition of two-carbon units, a common strategy in natural product synthesis, can be mimicked using this building block. Its ability to undergo condensation reactions and subsequent functional group manipulations is key to assembling the carbon skeletons of complex natural products. A reported bio-inspired, strain-driven epimerization of trans-ketals to cis-ketals proceeds through an enolate intermediate, a transformation relevant to the chemistry of β-keto esters. rsc.org

Precursor Role in the Development of Novel Organic Scaffolds for Materials Science and Polymer Chemistry

The reactivity of this compound also extends to the field of materials science and polymer chemistry, where it can serve as a precursor to novel organic scaffolds. The dicarbonyl functionality is a versatile handle for introducing this molecule into larger polymeric structures or for constructing unique molecular frameworks with specific electronic or physical properties.

For instance, the β-keto ester moiety can be used to synthesize heterocyclic compounds, which are important components in many advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely control the chemical reactions of this precursor allows for the tailoring of the final material's properties. In polymer chemistry, compounds with similar functionalities are used in the generation of crosslinked polymer matrices. mdpi.com

The development of new materials often relies on the creation of novel molecular building blocks. The chemical versatility of this compound makes it a valuable starting point for the design and synthesis of such scaffolds, contributing to the advancement of materials with tailored functionalities. youtube.com

Retrosynthetic Strategies Incorporating this compound Motifs

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. When a target molecule contains a 1,3-dicarbonyl or related motif, retrosynthetic analysis often points towards a β-keto ester like this compound as a key intermediate. youtube.comyoutube.com

A common retrosynthetic disconnection for a 1,3-dicarbonyl compound is the Claisen condensation, which leads back to two simpler ester molecules. organic-chemistry.org If the target molecule contains the specific acyl group present in this compound, this compound becomes a logical and strategic precursor.

Future Perspectives and Emerging Research Avenues for Ethyl 4 Oxo 3 Propanoylhexanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like Ethyl 4-oxo-3-propanoylhexanoate are poised to benefit significantly from the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Continuous flow processes for the synthesis of β-keto esters have been developed, demonstrating the feasibility of translating traditional batch reactions into more efficient and scalable flow systems. nih.govrsc.org For instance, the BF₃·OEt₂-catalyzed C-H insertion of ethyl diazoacetate into aldehydes has been successfully implemented in a flow setup. nih.gov This approach could be adapted for the synthesis of this compound, potentially allowing for safer handling of reactive intermediates and precise control over the reaction conditions to maximize yield and purity. The use of packed-bed reactors with solid-supported catalysts is another promising avenue, which can simplify purification and catalyst recycling. acs.org

Furthermore, the structural relationship of this compound to polyketides opens the door to automated synthesis platforms. Polyketides are a class of natural products synthesized by polyketide synthases (PKSs) in a modular and iterative fashion. frontiersin.orgnih.govacs.org Inspired by this, automated synthesis platforms, sometimes coupled with artificial intelligence, are being developed to construct complex molecules in a stepwise and programmable manner. frontiersin.orgacs.orgyoutube.com The dicarbonyl and tricarbonyl functionalities within this compound make it an ideal candidate for such iterative synthesis strategies, where each functional group can be selectively addressed in a sequence of automated steps to build molecular complexity.

| Technology | Potential Advantage for this compound | Relevant Research Area |

| Microflow Reactors | Enhanced mass and heat transfer, improved safety for exothermic reactions. rsc.org | Synthesis from precursors. |

| Packed-Bed Reactors | Simplified catalyst separation and recycling, continuous production. acs.org | Catalytic transformations. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and derivatives. rsc.orgsciepublish.com | Derivatization and library synthesis. |

| AI-Coupled Systems | Predictive modeling for reaction optimization and discovery of new derivatives. acs.orgyoutube.com | Novel functional material discovery. |

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of this compound is dictated by its multiple carbonyl groups and the acidic α-protons, making it a versatile substrate for a wide range of catalytic transformations. Future research will likely focus on developing novel catalytic systems to selectively manipulate these functional groups.

Organocatalysis has emerged as a powerful tool for the asymmetric transformation of β-keto esters and dicarbonyl compounds. nih.gov Chiral amines, thioureas, and phosphoric acids can be employed to catalyze a variety of reactions, including aldol (B89426), Mannich, and Michael additions, with high enantioselectivity. For a molecule like this compound, with multiple potential reaction sites, the development of highly selective organocatalysts will be crucial to control the regioselectivity and stereoselectivity of its transformations.

Metal catalysis also offers a broad scope for the derivatization of this compound. Palladium-catalyzed reactions of allylic β-keto esters, for example, can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products through the intermediacy of palladium enolates. acs.org Cobalt-catalyzed reactions have been developed for the synthesis of 1,4-dicarbonyl compounds, a structural motif present in our target molecule. nih.gov The development of new ligand systems will be key to unlocking novel catalytic cycles and expanding the range of possible transformations.

Biocatalysis , using enzymes such as ketoreductases, offers an environmentally benign and highly selective approach to the synthesis and modification of chiral molecules. rsc.org The kinetic resolution of racemic β-keto esters using ketoreductases can provide access to enantiopure building blocks. rsc.org For this compound, enzymatic reductions could be used to selectively reduce one or more of the ketone functionalities with high stereocontrol, leading to chiral polyols that are valuable intermediates in natural product synthesis.

| Catalyst Type | Potential Transformation | Key Advantage |

| Chiral Organocatalysts | Asymmetric aldol, Mannich, and Michael reactions. nih.gov | Metal-free, high enantioselectivity. |

| Palladium Complexes | Allylation, cross-coupling reactions. acs.org | Versatile C-C bond formation. |

| Cobalt Catalysts | Synthesis and modification of dicarbonyl moieties. nih.gov | Unique reactivity for carbonyl compounds. |

| Ketoreductases | Stereoselective reduction of ketone groups. rsc.org | High enantioselectivity, green conditions. |

Expanding its Utility in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the direction of chemical research, and the future development of this compound will undoubtedly be shaped by these considerations. Its potential as a building block in sustainable chemical processes is significant.

One promising area is the use of electrochemical synthesis . Electrochemical methods can replace traditional chemical oxidants and reductants with clean electrons, minimizing waste generation. researchgate.net The electrochemical synthesis of β-keto spirolactones from cyclic β-keto esters has been demonstrated, showcasing the potential for electrosynthesis to create complex molecular architectures under mild and sustainable conditions. researchgate.net Similar strategies could be developed for the intramolecular cyclization or intermolecular coupling reactions of this compound.

The use of environmentally benign catalysts is another key aspect of sustainable chemistry. Boric acid and methylboronic acid have been shown to be effective and reusable catalysts for the transesterification of β-keto esters. acs.org The development of heterogeneous catalysts, such as those based on clays (B1170129) or porous materials, can further enhance the sustainability of processes involving this compound by simplifying catalyst recovery and reuse. acs.org

Furthermore, this compound can be envisioned as a platform molecule derived from renewable resources. The synthesis of dicarboxylic acids, which are important polymer monomers, from renewable feedstocks is an active area of research. If the synthesis of this compound can be achieved from bio-based starting materials, its derivatives could contribute to the development of a more sustainable chemical industry.

Advanced Derivatization for Functional Material Precursors

The multiple reactive sites of this compound make it an attractive monomer or precursor for the synthesis of functional materials and polymers.

The dicarbonyl and tricarbonyl functionalities allow for a variety of polymerization reactions . For example, 1,3-dicarbonyl compounds are known to participate in the synthesis of 2-amino-4H-pyrans, which have applications as photoactive materials. acs.org The reaction of 1,3,5-tricarbonyl compounds with dinucleophiles can lead to the formation of highly functionalized heterocyclic systems, which could be used as monomers for specialty polymers. The development of polycarbonates, polyesters, and polyketones as host materials for solid polymer electrolytes is an emerging area of research, and the structural features of this compound make it a candidate for the design of novel polymer electrolytes with tailored ion-coordinating properties.

Moreover, the derivatization of this compound can lead to the formation of precursors for advanced materials . For instance, the synthesis of imide-linked porous organic polymers (POPs) from precursors containing multiple reactive sites has been reported. These materials can exhibit fluorescence and have applications in chemical sensing and capture. The strategic derivatization of this compound could yield monomers for the synthesis of POPs with tailored pore sizes and functionalities. Additionally, the creation of complex heterocyclic structures through reactions like the Diels-Alder reaction can lead to molecules with interesting biological or material properties.

| Material Type | Potential Synthetic Route from this compound | Potential Application |

| Specialty Polymers | Polycondensation with dinucleophiles. | Photoactive materials, polymer electrolytes. acs.org |

| Porous Organic Polymers | Conversion to multifunctional monomers followed by polymerization. | Chemical sensing, gas storage. |

| Functional Heterocycles | Cycloaddition reactions (e.g., Diels-Alder). | Pharmaceutical intermediates, organic electronics. |

| Biodegradable Polymers | Ring-opening polymerization of derived cyclic monomers. | Sustainable plastics, medical devices. |

Q & A

Q. What are the common synthetic pathways for Ethyl 4-oxo-3-propanoylhexanoate, and how do reaction conditions influence product yield?

this compound is typically synthesized via Claisen or aldol condensation reactions. For example, analogous compounds like ethyl 4-chloro-3-oxobutanoate undergo condensation with phenylhydrazines or ortho-phenylenediamines under reflux in ethanol, yielding heterocyclic derivatives. Key factors include temperature control (e.g., 318 K under nitrogen for lactone synthesis), solvent choice (ethanol or ethyl acetate), and acid/base catalysis (e.g., potassium carbonate for deprotonation) . Purification often involves flash chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Single-crystal X-ray diffraction resolves molecular geometry, bond lengths (mean C–C = 0.003 Å), and torsional angles, with data refined using software like WinGX .

- NMR spectroscopy identifies functional groups (e.g., ketone and ester carbonyl signals at δ 170–200 ppm).

- Mass spectrometry confirms molecular weight (e.g., M.Wt ~276.21 for related esters) .

Q. How do chromatographic techniques ensure purity in synthesized batches of this compound?

Flash chromatography (silica gel, ethyl acetate/hexane eluent) separates intermediates, while HPLC with UV detection monitors purity. For example, related lactones are purified using ethyl acetate extraction followed by acid wash and drying .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Discrepancies often arise from conformational flexibility or solvent effects. Validate computational models (e.g., DFT) against experimental X-ray crystallography data, which provides unambiguous bond metrics. For example, WinGX-refined structures achieve R-factors <0.05, ensuring high confidence in geometric parameters . Cross-validate NMR chemical shifts with simulated spectra using tools like ACD/Labs or Gaussian .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

- Catalytic asymmetry : Use chiral catalysts (e.g., Rh complexes) for enantioselective hydrogenation of α,β-unsaturated ketones, achieving >90% ee in related esters .

- Protecting groups : Temporarily block reactive sites (e.g., ketones with acetals) to direct reactivity toward desired positions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack in condensation reactions .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

Steric hindrance from substituents (e.g., 4-chlorophenyl groups) slows nucleophilic additions, while electron-withdrawing groups (e.g., propanoyl) activate the α-carbon for enolate formation. Kinetic studies using stopped-flow NMR or IR spectroscopy quantify these effects .

Q. What computational tools predict viable synthetic routes for novel derivatives of this compound?

Databases like Pistachio, Reaxys, and BKMS_METABOLIC use heuristic algorithms to prioritize routes based on precursor availability and step plausibility. Template relevance scoring (Top-N = 6) identifies high-yield pathways, validated by in silico retrosynthesis tools (e.g., ASKCOS) .

Methodological Notes

- Data Analysis : Apply statistical tests (e.g., Student’s t-test) to compare reaction yields under varying conditions. Report confidence intervals (p < 0.05) .

- Crystallography : Refine X-ray data with WinGX, ensuring data-to-parameter ratios >15 to minimize overfitting .

- Safety : Store the compound in sealed containers at RT, avoiding moisture to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.